Ethyl 2-(4-fluorophenoxy)acetate
Overview
Description
Ethyl 2-(4-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H11FO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 182.19 . The compound’s other physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Scientific Research Applications
1. Synthesis and Crystal Structure Studies
Ethyl 2-(4-fluorophenoxy)acetate has been utilized in synthesis and crystal structure studies. For instance, the compound was synthesized using 4-fluoro-phenol as a starting material, leading to investigations into its crystal system, structure stabilization, and intermolecular interactions. These studies provided insights into the kinetic stability and reactivity of the molecule, as well as its charge distribution and chemical reactive sites (Prabhuswamy et al., 2021).
2. Corrosion Inhibition
Research has been conducted on the use of this compound derivatives as corrosion inhibitors. A study demonstrated that certain chalcone derivatives of this compound effectively inhibited mild steel corrosion in hydrochloric acid solution, following the Langmuir adsorption model and acting as mixed-type inhibitors. This application is significant for industrial corrosion protection (Lgaz et al., 2017).
3. Precursor for Hypoglycemic Agents
The compound has been synthesized as a building synthon for novel dual hypoglycemic agents, indicating its potential use in diabetes treatment. Its structural characteristics were studied using various analytical techniques, and the cooperative non-covalent interactions in its molecular packing were analyzed, offering potential insights for developing new therapeutic agents (Altowyan et al., 2022).
4. Fluoroionophores Synthesis
This compound has been used in the development of fluoroionophores, which are important in detecting metal cations. Such fluoroionophores have been applied in recognizing specific metal cations in various solutions, indicating their potential use in analytical chemistry and environmental monitoring (Hong et al., 2012).
Mechanism of Action
Target of Action
Ethyl 2-(4-fluorophenoxy)acetate is a novel phenyluracil herbicide . Its primary target is the enzyme protoporphyrinogen oxidase (PPOX) . PPOX plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival and growth of plants .
Mode of Action
The compound interacts with its target, PPOX, by inhibiting its activity . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to the death of the plant cells .
Biochemical Pathways
The affected pathway is the heme and chlorophyll biosynthesis pathway. By inhibiting PPOX, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme and chlorophyll . The downstream effect is the disruption of essential biological processes in plants, such as photosynthesis, leading to plant death .
Result of Action
The molecular effect of this compound’s action is the inhibition of PPOX, which disrupts the biosynthesis of heme and chlorophyll . On a cellular level, this leads to the death of plant cells, and ultimately, the death of the plant .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-fluorophenoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it acts as a substrate or inhibitor. For instance, it may interact with acetyl-CoA synthetase, influencing the conversion of acetate to acetyl-CoA . Additionally, it can bind to specific proteins, altering their function and activity, which can have downstream effects on cellular processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can impact the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Furthermore, it may affect cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, it may interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as acetyl-CoA synthetase and acetate kinase, influencing the conversion of acetate to acetyl-CoA . This interaction can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it may bind to specific proteins, influencing its localization and accumulation in different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
ethyl 2-(4-fluorophenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDBMSPNHYJEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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